Cas no 22120-36-1 (2-(5-fluoro-1H-indol-3-yl)ethyldimethylamine)

2-(5-fluoro-1H-indol-3-yl)ethyldimethylamine 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-3-ethanamine,5-fluoro-N,N-dimethyl-
- 2-(5-fluoro-1H-indol-3-yl)-N,N-dimethylethanamine
- 5-FLUORO-N,N-DIMETHYLTRYPTAMINE
- 5-Fluor-N,N-dimethyl-tryptamin
- 5-Fluoro-DMT
- 6-Fluoro-DMT
- N,N-Dimethyl-5-fluoro-1H-indole-3-ethanamine
- 2-(5-fluoro-1H-indol-3-yl)ethyldimethylamine
- SCHEMBL2615142
- CHEMBL1630729
- 67P3LCN6RM
- 5-Fluoro-N,N-dimethyl-1H-indole-3-ethanamine
- Q4639588
- 2-(5-fluoro-1H-indol-3-yl)-N,N-dimethylethan-1-amine
- 1H-Indole-3-ethanamine, 5-fluoro-N,N-dimethyl-
- FT-0620426
- 2-(5-fluoro-1H-indol-3-yl)-N, N-dimethylethanamine
- DTXSID30376407
- BDBM50332578
- N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N,N-dimethylamine
- [2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine
- EN300-23346430
- 22120-36-1
- Indole, 3-[2-(dimethylamino)ethyl]-5-fluoro-
-
- MDL: MFCD04114285
- インチ: InChI=1S/C12H15FN2/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12/h3-4,7-8,14H,5-6H2,1-2H3
- InChIKey: BXYDWQABVPBLBU-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C2C(C(CCN(C)C)=CN2)=C1
計算された属性
- せいみつぶんしりょう: 206.12200
- どういたいしつりょう: 206.122
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 19Ų
じっけんとくせい
- 密度みつど: 1.151
- ふってん: 335.7°Cat760mmHg
- フラッシュポイント: 156.8°C
- 屈折率: 1.597
- PSA: 19.03000
- LogP: 2.41110
2-(5-fluoro-1H-indol-3-yl)ethyldimethylamine セキュリティ情報
2-(5-fluoro-1H-indol-3-yl)ethyldimethylamine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(5-fluoro-1H-indol-3-yl)ethyldimethylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23346430-0.05g |
[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine |
22120-36-1 | 95% | 0.05g |
$223.0 | 2024-06-19 |
2-(5-fluoro-1H-indol-3-yl)ethyldimethylamine 関連文献
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2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
2-(5-fluoro-1H-indol-3-yl)ethyldimethylamineに関する追加情報
2-(5-Fluoro-1H-indol-3-yl)ethyldimethylamine (CAS No: 22120-36-1)
Introduction to 2-(5-Fluoro-1H-indol-3-yl)ethyldimethylamine
2-(5-Fluoro-1H-indol-3-yl)ethyldimethylamine, a compound with the CAS registry number 22120-36-1, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a fluorinated indole moiety with a dimethylaminoethyl group, making it a versatile building block for various applications.
Structural Features and Synthesis
The molecule's core structure consists of an indole ring, a heterocyclic aromatic compound with two nitrogen atoms in its structure. The indole ring is further substituted with a fluorine atom at the 5-position, which introduces electronic and steric effects that can significantly influence the compound's reactivity and properties. The dimethylaminoethyl group attached to the indole ring adds another layer of complexity, introducing both basic and nucleophilic character to the molecule.
The synthesis of 2-(5-fluoro-1H-indol-3-yl)ethyldimethylamine typically involves multi-step organic reactions, often utilizing methodologies such as Friedel-Crafts alkylation or nucleophilic aromatic substitution. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically enriched versions of this compound, which are valuable for drug discovery and asymmetric catalysis.
Chemical Properties and Applications
From a chemical standpoint, 2-(5-fluoro-1H-indol-3-yl)ethyldimethylamine exhibits interesting properties due to its conjugated aromatic system and nitrogen-containing functionalities. The compound is known for its ability to act as a ligand in coordination chemistry, forming stable complexes with transition metals such as copper, zinc, and iron. These metal complexes have been explored for their potential applications in catalysis, sensing, and drug delivery systems.
In the pharmaceutical industry, this compound has been investigated as a potential lead molecule for drug development. Its indole core is reminiscent of several bioactive natural products and approved drugs, suggesting that it may possess pharmacological activity against various disease targets. Recent studies have highlighted its potential as an inhibitor of certain enzymes involved in cancer progression and neurodegenerative diseases.
Moreover, the presence of the dimethylamino group renders this compound amphiphilic, making it suitable for applications in supramolecular chemistry and self-assembling systems. Researchers have utilized this property to design novel materials with tailored physical and chemical properties.
Recent Research Highlights
Recent research on 2-(5-fluoro-1H-indol-3-yl)ethyldimethylamine has focused on understanding its interaction with biological systems and its potential therapeutic applications. For instance, studies have demonstrated that this compound can modulate ion channels, which are critical for cellular communication and signaling processes. This modulation could pave the way for its use in treating conditions such as epilepsy, pain, and cardiovascular diseases.
In addition to its biological applications, this compound has also been explored in the context of energy storage materials. Its ability to form stable coordination polymers with metal ions has led to its use in designing advanced battery materials with enhanced electrochemical performance.
Another exciting area of research involves the use of 2-(5-fluoro-1H-indol-3-yl)ethyldimethylamine as a chiral auxiliary in asymmetric synthesis. By leveraging its chiral center at the indole position, chemists have developed efficient enantioselective routes to complex molecules that are otherwise challenging to synthesize.
Conclusion
In summary, 2-(5-fluoro-1H-indol-3-y
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